![molecular formula C5H4N2S2 B3277823 Thieno[3,2-d][1,3]thiazol-2-amine CAS No. 66646-11-5](/img/structure/B3277823.png)

Thieno[3,2-d][1,3]thiazol-2-amine

Vue d'ensemble

Description

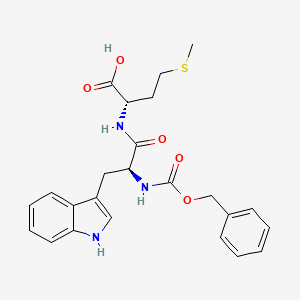

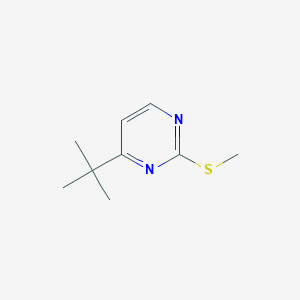

Thieno[3,2-d][1,3]thiazol-2-ylamine is a compound with the empirical formula C5H4N2S2 and a molecular weight of 156.23 . It is a primary amino compound that is 1,3-thiazole substituted by an amino group at position 2 .

Synthesis Analysis

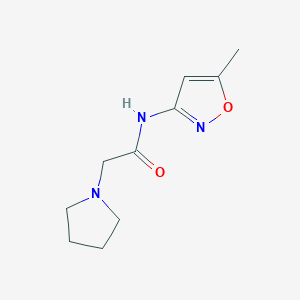

A simple and highly efficient procedure for the synthesis of novel thiazol-2-amines, via Mannich reaction with secondary amines, has been described . The newly synthesized derivatives were characterized by 1H NMR, 13C NMR, IR, Mass spectroscopy, and elemental analysis .Molecular Structure Analysis

The molecular structure of Thieno[3,2-d][1,3]thiazol-2-ylamine is characterized by a SMILES string NC1=NC2=C(S1)SC=C2 and an InChI key LSMRPDKQKVTVNE-UHFFFAOYSA-N . The compound was further characterized by 1H NMR, 13C NMR, IR, and Mass spectroscopy .Chemical Reactions Analysis

Thieno[3,2-d][1,3]thiazol-2-ylamine is involved in various chemical reactions. For instance, it has been used in the synthesis of novel thiazol-2-amines via Mannich reaction with secondary amines . Additionally, it has been used in the preparation of N-1,3-thiazol-2-ylacetamides of condensed Pyrido[3’,2’:4,5] .Physical and Chemical Properties Analysis

Thieno[3,2-d][1,3]thiazol-2-ylamine is a solid compound . It has an empirical formula of C5H4N2S2 and a molecular weight of 156.23 . The compound’s SMILES string is NC1=NC2=C(S1)SC=C2 .Applications De Recherche Scientifique

Synthesis of New Compounds

Thieno[3,2-d][1,3]thiazol-2-amine is instrumental in the synthesis of novel chemical compounds. For example, Dabaeva et al. (2019) developed a method for synthesizing new fused amines, thieno[3,2-d]pyrimidine derivatives, starting from corresponding chlorides and various amines (Dabaeva et al., 2019). Similarly, Wang et al. (2017) described an efficient method for preparing thieno[3′,2′:2,3]pyrido[4,5-d]thiazolo[3,2-a]pyrimidin-5-ones, involving a key intermediate synthesized from 7-chloromethyl-5H-thiazolo[3,2-a]pyrimidin-5-one (Wang et al., 2017).

Development of Antitumor Agents

The compound has also been used in antitumor research. Sirakanyan et al. (2019) synthesized and evaluated the antitumor activity of new amino derivatives of pyrido3′,2′:4,5thieno[3,2-d]pyrimidines, revealing that some synthesized compounds showed pronounced antitumor activity (Sirakanyan et al., 2019).

Applications in Antimicrobial Research

In antimicrobial research, Sirakanyan et al. (2020) synthesized and evaluated the antimicrobial activity of new N-1,3-thiazol-2-ylacetamides of pyrido[3',2':4,5]furo(thieno)[3,2-d]pyrimidines, showing significant antibacterial activity against non-resistant strains (Sirakanyan et al., 2020).

Kinase Inhibitor Synthesis

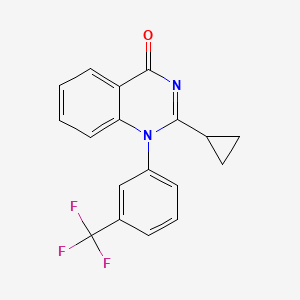

This compound derivatives have been synthesized and evaluated as kinase inhibitors. Loidreau et al. (2013) designed and prepared N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues as dual inhibitors of CLK1 and DYRK1A kinases, demonstrating significant inhibitory potency (Loidreau et al., 2013).

Mécanisme D'action

Target of Action

Thieno[3,2-d][1,3]thiazol-2-amine and its derivatives have been identified as inhibitors of EZH2 and Aurora kinase A . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. Aurora kinase A is involved in the regulation of cell division and has been implicated in cancer progression .

Mode of Action

This compound interacts with its targets, leading to changes in cellular processes. For instance, as an EZH2 inhibitor, it can affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration . As an Aurora kinase A inhibitor, it may interfere with cell division .

Biochemical Pathways

The inhibition of EZH2 affects the methylation of histones, a process crucial for the regulation of gene expression. This can lead to changes in the expression of genes involved in cell proliferation and survival, thereby affecting cancer progression . The inhibition of Aurora kinase A can disrupt the normal process of cell division, potentially leading to cell death .

Pharmacokinetics

The related compound ska-31, a kca2 and kca31 potassium channel activator, has been reported to have a half-life of 12 hours , suggesting that this compound may also have a significant duration of action.

Result of Action

The inhibition of EZH2 and Aurora kinase A by this compound can lead to changes in cell morphology, induction of apoptosis, and inhibition of cell migration . These effects can potentially inhibit the growth of cancer cells and reduce tumor size.

Safety and Hazards

Orientations Futures

Thieno[3,2-d][1,3]thiazol-2-ylamine and its derivatives have shown potential in various areas of research. For instance, they have been used in the synthesis of novel bioactive molecules . Future research could focus on further exploring the biological activities of these compounds and their potential applications in medicinal chemistry.

Propriétés

IUPAC Name |

thieno[3,2-d][1,3]thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S2/c6-5-7-3-1-2-8-4(3)9-5/h1-2H,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMRPDKQKVTVNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1N=C(S2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

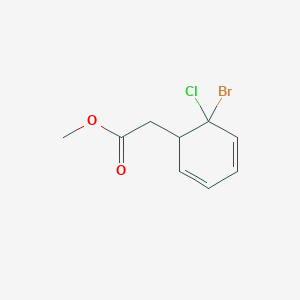

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methoxybenzo[d]isoxazol-3(2H)-one](/img/structure/B3277812.png)